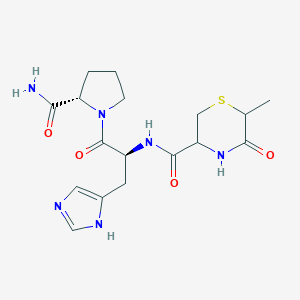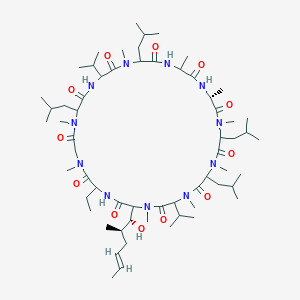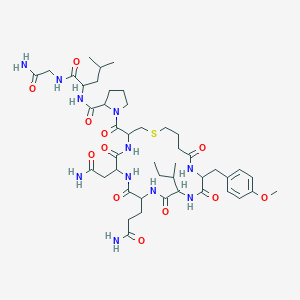
アトシバン
概要
科学的研究の応用
作用機序
RW22164は、バソプレシンおよびオキシトシン受容体に競合的に結合することで作用し、これらのホルモンの作用を阻害します。 これは、子宮筋細胞膜からのイノシトール三リン酸(IP3)の放出を減らし、細胞内カルシウムレベルの低下と子宮収縮の減少をもたらします . 分子標的はバソプレシンおよびオキシトシン受容体であり、関与する経路はカルシウムシグナル伝達および子宮収縮調節に関連しています .
類似の化合物との比較
RW22164は、バソプレシンおよびオキシトシン受容体の両方に拮抗作用を示すという独自の特性を持っています。類似の化合物には、次のものがあります。
脱アミノオキシトシン: 類似の受容体拮抗作用を持つペプチドアナログ。
トラクトシル: 臨床設定で使用されるアトシバンの別の名前。
バソプレシン拮抗薬: バソプレシン受容体を特異的に標的とする化合物 .
Safety and Hazards
Atosiban is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation and avoid breathing vapours, mist, or gas . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
生化学分析
Biochemical Properties
Atosiban plays a significant role in biochemical reactions. It is a competitive antagonist of the oxytocin receptor, which is involved in uterine contractions . It interacts with these receptors and inhibits the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane .
Cellular Effects
Atosiban has profound effects on various types of cells and cellular processes. It reduces the frequency of uterine contractions, thereby delaying pre-term birth in adult females . This influence on cell function impacts cell signaling pathways and cellular metabolism.
Molecular Mechanism
Atosiban exerts its effects at the molecular level through a variety of mechanisms. It is a synthetic peptide oxytocin antagonist . It resembles oxytocin but has modifications at the 1, 2, 4, and 8 positions . This allows it to bind to oxytocin receptors and inhibit their action, thereby reducing uterine contractions .
Metabolic Pathways
Atosiban is involved in several metabolic pathways due to its role as an oxytocin antagonist . It interacts with oxytocin receptors, which are part of the G-protein coupled receptor family and are involved in a variety of cellular responses .
Transport and Distribution
Atosiban is distributed through the extracellular fluid of the mother, and small amounts may cross the placental barrier and reach the fetus .
Subcellular Localization
Given its role as an oxytocin antagonist, it is likely to be found wherever oxytocin receptors are present, including the myometrial cell membrane .
準備方法
合成経路と反応条件
RW22164の合成は、固相ペプチド合成(SPPS)法を用います。この方法は、固体樹脂に固定された成長するペプチド鎖にアミノ酸を逐次的に付加することを可能にする方法です。このプロセスには、以下の手順が含まれます。
カップリング: アミノ酸は、ジシクロヘキシルカルボジイミド(DCC)またはベンゾトリアゾール-1-イルオキシトリス(ジメチルアミノ)ホスホニウムヘキサフルオロホスフェート(BOP)などのカップリング試薬を用いて樹脂にカップリングされます。
脱保護: アミノ酸の保護基は、トリフルオロ酢酸(TFA)を用いて除去されます。
工業生産方法
RW22164の工業生産は、同様のSPPS法に従いますが、より大規模です。自動ペプチド合成装置は、効率と収率を高めるために頻繁に使用されます。 最終製品は、高速液体クロマトグラフィー(HPLC)を用いて精製され、質量分析と核磁気共鳴(NMR)分光法を用いて特性評価されます .
化学反応の分析
反応の種類
RW22164は、次のものを含むいくつかの種類の化学反応を受けます。
酸化: ペプチド中の硫黄原子は、酸化されてジスルフィド結合を形成する可能性があります。
還元: ジスルフィド結合は、ジチオスレイトール(DTT)などの還元剤を用いてチオール基に還元できます。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)またはヨウ素(I2)を酸化剤として使用できます。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)は、一般的な還元剤です。
置換: さまざまな求核剤を置換反応に使用できます.
生成される主な生成物
これらの反応から生成される主な生成物には、ジスルフィド結合を持つ酸化ペプチド、チオール基を持つ還元ペプチド、および修飾された側鎖を持つ置換ペプチドが含まれます .
類似化合物との比較
RW22164 is unique due to its dual antagonistic action on both vasopressin and oxytocin receptors. Similar compounds include:
Desamino-oxytocin: A peptide analogue with similar receptor antagonistic properties.
Tractocile: Another name for Atosiban, used in clinical settings.
Vasopressin antagonists: Compounds that specifically target vasopressin receptors .
RW22164 stands out due to its balanced antagonistic action on both receptors, making it particularly effective as a tocolytic agent .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Atosiban can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methylbenzylamine", "2-chloroacetic acid", "N,N'-carbonyldiimidazole", "N,N-dimethylformamide", "triethylamine", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate", "sodium chloride", "magnesium sulfate", "acetic anhydride", "sodium bicarbonate", "methanol" ], "Reaction": [ "Step 1: 4-methylbenzylamine is reacted with 2-chloroacetic acid in the presence of N,N'-carbonyldiimidazole and N,N-dimethylformamide to form N-[(4-methylphenyl)methyl]glycine.", "Step 2: N-[(4-methylphenyl)methyl]glycine is treated with triethylamine and acetic anhydride to form N-[(4-methylphenyl)methyl]acetamide.", "Step 3: N-[(4-methylphenyl)methyl]acetamide is treated with sodium bicarbonate and then hydrochloric acid to form the hydrochloride salt of Atosiban.", "Step 4: The hydrochloride salt of Atosiban is extracted with ethyl acetate, washed with water, and dried over magnesium sulfate.", "Step 5: The ethyl acetate is removed by evaporation to yield Atosiban as a white solid." ] } | |
| Atosiban is a synthetic peptide oxytocin antagonist. It resembles oxytocin with has modifications at the 1, 2, 4, and 8 positions. The N-terminus of the cysteine residue is deaminated to form 3-mercaptopropanic acid at position 1, at position 2 L-tyrosine is modified to D-tyrosine with an ethoxy group replacing the phenol , threonine replaces glutamine at postion 4, and ornithine replaces leucine at position 8. It binds to membrane bound oxytocin receptors on the myometrium and prevents oxytocin-stimulated increases in inositol triphosphate production. This ultimately prevents release of stored calcium from the sarcoplasmic reticulum and subsequent opening of voltage gated calcium channels. This shutdown of cytosolic calcium increase prevents contractions of the uterine muscle, reducing the frequency of contractions and inducing uterine quiescence. Atosiban has more recently been found to act as a biased ligand at oxytocin receptors. It acts as an antagonist of Gq coupling, explaining the inhibition of the inositol triphosphate pathway thought to be responsible for the effect on uterine contraction, but acts as an agonist of Gi coupling. This agonism produces a pro-inflammatory effect in the human amnion, activating pro-inflammatory signal tranducer NF-κB. It is thought that this reduces atosiban's effectiveness compared to agents which do not produce inflammation as inflammatory mediators are known to play a role in the induction of labour. | |
CAS番号 |
90779-69-4 |
分子式 |
C43H67N11O12S2 |
分子量 |
994.2 g/mol |
IUPAC名 |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35?,36-/m0/s1 |
InChIキー |
VWXRQYYUEIYXCZ-KCSYUPCNSA-N |
異性体SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
外観 |
Solid powder |
| Premature labor | |
沸点 |
1469.0±65.0 °C at 760 mmHg |
melting_point |
N/A |
| 90779-69-4 | |
ピクトグラム |
Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
3-Mercaptopropionyl-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH2(Disulfide bond) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
ソース |
Synthetic |
同義語 |
(Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin (Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin 1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin atosiban ORF 22164 ORF-22164 oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)- oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)- RWJ 22164 RWJ-22164 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















